5-tert-Butyl-3-methyl-furan-2-carboxylic acid
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Overview
Description
5-tert-Butyl-3-methyl-furan-2-carboxylic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group and a methyl group attached to the furan ring
Preparation Methods
The synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-tert-butyl-2-methylfuran with carbon dioxide under high pressure and temperature conditions to form the carboxylic acid derivative . Another approach includes the use of Grignard reagents, where the furan ring is functionalized with tert-butyl and methyl groups before being converted to the carboxylic acid through oxidation reactions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
5-tert-Butyl-3-methyl-furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-Butyl-3-methyl-furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar compounds to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid include:
- 5-tert-Butyl-2-methyl-3-furoic acid
- 5-isobutyl-2-methyl-furan-3-carboxylic acid
- 5-(acetamidomethyl)furan-2-carboxylic acid
- 5-Ethyl-furan-2-carboxylic acid
These compounds share structural similarities but differ in the position and type of substituents on the furan ring. The unique combination of tert-butyl and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
5-tert-butyl-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUKLHDVRKODH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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